molecular formula C14H20ClN3O B12226500 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine

Cat. No.: B12226500
M. Wt: 281.78 g/mol
InChI Key: AQBINEKIEPHMQM-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a methanamine group attached to a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the pyrazole derivative reacts with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Methoxybenzyl Moiety: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine can be compared with other similar compounds, such as:

    1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-benzylmethanamine: Lacks the methoxy group, which may affect its biological activity.

    1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-chlorobenzyl)methanamine: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-11-8-13(17(2)16-11)10-15-9-12-4-6-14(18-3)7-5-12;/h4-8,15H,9-10H2,1-3H3;1H

InChI Key

AQBINEKIEPHMQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=C(C=C2)OC)C.Cl

Origin of Product

United States

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